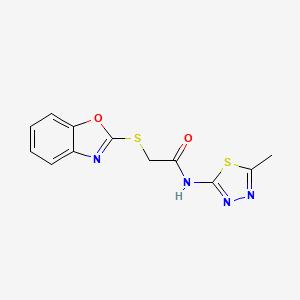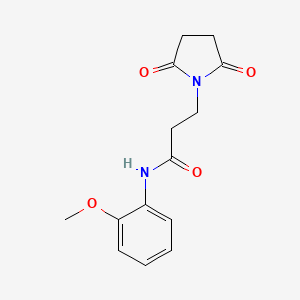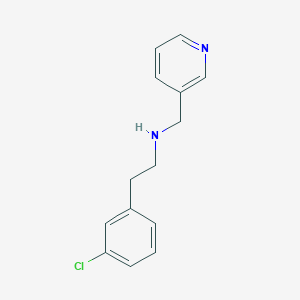
2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
説明
2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, also known as BTA-EG6, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. BTA-EG6 is a member of the benzoxazole family of compounds, which have been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
作用機序
The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is the inhibition of the Akt signaling pathway, which is involved in cell survival and proliferation. 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the phosphorylation of Akt and its downstream targets, leading to the induction of apoptosis in cancer cells.
Another proposed mechanism is the inhibition of the NF-kappaB signaling pathway, which is involved in the regulation of inflammatory responses. 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activation of NF-kappaB and the production of pro-inflammatory cytokines, leading to the suppression of inflammatory responses.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the phosphorylation of Akt and its downstream targets. In vivo studies have shown that 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can reduce inflammation and tumor growth in animal models.
実験室実験の利点と制限
One advantage of using 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its relatively simple synthesis method. 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can be synthesized in a few steps using commercially available starting materials. Another advantage is its potential therapeutic applications, which make it a promising candidate for further research.
One limitation of using 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in a controlled manner. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
将来の方向性
There are several future directions for research on 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is to further investigate its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases. Another direction is to explore its anti-tumor activity and its potential use in cancer therapy. Additionally, further studies are needed to understand its mechanism of action and optimize its use in various applications.
科学的研究の応用
2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been studied extensively for its potential therapeutic applications. One of the main areas of research is its anti-inflammatory activity. Studies have shown that 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell types, including macrophages and microglia. This anti-inflammatory activity makes 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Another area of research is the anti-tumor activity of 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. Studies have shown that 2-(1,3-benzoxazol-2-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and liver cancer cells. This anti-tumor activity is thought to be mediated through the inhibition of the Akt signaling pathway, which is involved in cell survival and proliferation.
特性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S2/c1-7-15-16-11(20-7)14-10(17)6-19-12-13-8-4-2-3-5-9(8)18-12/h2-5H,6H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJVIMXCOBWIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzooxazol-2-ylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4854680.png)
![N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4854687.png)
![N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]-beta-alanine](/img/structure/B4854689.png)
![N~1~-allyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4854691.png)
![16-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B4854695.png)
![2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-5-hydroxybenzoic acid](/img/structure/B4854703.png)
![5-[chloro(difluoro)methyl]-4-({4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4854710.png)
![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4854712.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4854723.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4854728.png)

![4,8-di-tert-butyl-2-(3,4-dimethoxyphenyl)-5H-naphtho[1,8-bc]furan-5-one](/img/structure/B4854750.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4854762.png)